5-Bromo-2-difluoromethoxy-4-nitrotoluene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-difluoromethoxy-4-nitrotoluene typically involves the bromination of 2-difluoromethoxy-4-nitrotoluene. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-difluoromethoxy-4-nitrotoluene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 5-Bromo-2-difluoromethoxy-4-aminotoluene.
Oxidation: 5-Bromo-2-difluoromethoxy-4-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-2-difluoromethoxy-4-nitrotoluene is used in various scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: For the development of new drugs and therapeutic agents.
Material Science: In the creation of novel materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrotoluene: Similar structure but lacks the difluoromethoxy group.
4-Bromo-5-fluoro-2-nitrotoluene: Similar structure but has a fluorine atom instead of a difluoromethoxy group
Uniqueness
5-Bromo-2-difluoromethoxy-4-nitrotoluene is unique due to the presence of both bromine and difluoromethoxy groups, which can impart distinct chemical properties and reactivity compared to its analogs .
Biological Activity
5-Bromo-2-difluoromethoxy-4-nitrotoluene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on available research findings.
This compound is characterized by the following structure:
- Molecular Formula : C₇H₅BrF₂N₃O₂
- Molecular Weight : 164.03 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced for safety and handling.
Synthesis
The synthesis of this compound typically involves the bromination of nitrotoluene derivatives followed by substitution reactions to introduce difluoromethoxy groups. The synthetic route can vary based on the desired yield and purity of the final product. Key methods include:
- Electrophilic Aromatic Substitution : Utilizing bromine or bromine-containing reagents.
- Nucleophilic Substitution : Introducing difluoromethoxy groups through nucleophilic attack on activated aromatic rings.
Antimicrobial Properties
Research has indicated that halogenated aromatic compounds, including nitrotoluenes, exhibit significant antimicrobial activity. A study highlighted the effectiveness of nitro-substituted toluenes against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of bromine and nitro groups enhances this activity due to their electron-withdrawing properties, which increase the electrophilicity of the aromatic ring, making it more reactive towards microbial enzymes .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
A case study involving a series of nitro-substituted compounds demonstrated that modifications on the aromatic ring could significantly alter their cytotoxicity against cancer cell lines, indicating potential for further development in cancer therapeutics .
Toxicological Profile
While this compound shows promise in biological applications, its toxicity must be evaluated. Nitroaromatic compounds are known to pose risks due to their potential carcinogenic effects and environmental persistence. Studies have linked exposure to nitrotoluenes with adverse health effects, including respiratory issues and skin irritation .
Comparative Analysis of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Level |
---|---|---|---|
This compound | Moderate | Potential | Moderate |
4-Nitrotoluene | High | Low | High |
2-Bromo-4-nitrotoluene | High | Moderate | Moderate |
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-5-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)6(12(13)14)3-7(4)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDUUJJMWSBOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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